molecular formula C9H8BrCl B171901 (E)-(3-chloroprop-1-enyl)-4-bromobenzene CAS No. 104293-07-4

(E)-(3-chloroprop-1-enyl)-4-bromobenzene

Cat. No.: B171901
CAS No.: 104293-07-4
M. Wt: 231.51 g/mol
InChI Key: MWYBPNFKLPDFBX-OWOJBTEDSA-N
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Description

(E)-(3-Chloroprop-1-enyl)-4-bromobenzene is an organic compound with the molecular formula C9H8BrCl. It is a derivative of benzene, where a bromine atom is attached to the fourth carbon of the benzene ring, and a (3-chloroprop-1-enyl) group is attached to the first carbon. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-(3-chloroprop-1-enyl)-4-bromobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 3-chloropropene.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as potassium tert-butoxide.

    Procedure: The 4-bromobenzaldehyde undergoes a Wittig reaction with the ylide derived from 3-chloropropene, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: (E)-(3-Chloroprop-1-enyl)-4-bromobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The (3-chloroprop-1-enyl) group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The double bond in the (3-chloroprop-1-enyl) group can be reduced to form the corresponding alkane.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 4-aminobenzene derivatives.

    Oxidation: Products include 4-bromo-3-chloroprop-1-enylbenzaldehyde or 4-bromo-3-chloroprop-1-enylbenzoic acid.

    Reduction: The major product is 4-bromo-3-chloropropylbenzene.

Scientific Research Applications

(E)-(3-Chloroprop-1-enyl)-4-bromobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-(3-chloroprop-1-enyl)-4-bromobenzene depends on the specific reaction or application. Generally, its reactivity is influenced by the presence of the bromine and (3-chloroprop-1-enyl) groups, which can participate in various chemical transformations. The molecular targets and pathways involved would vary based on the specific context of its use, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

    (E)-(3-Chloroprop-1-enyl)-4-fluorobenzene: Similar structure but with a fluorine atom instead of bromine.

    (E)-(3-Chloroprop-1-enyl)-4-iodobenzene: Similar structure but with an iodine atom instead of bromine.

    (E)-(3-Chloroprop-1-enyl)-4-methylbenzene: Similar structure but with a methyl group instead of bromine.

Uniqueness: (E)-(3-Chloroprop-1-enyl)-4-bromobenzene is unique due to the presence of both bromine and (3-chloroprop-1-enyl) groups, which confer distinct reactivity and properties compared to its analogs. The bromine atom provides a site for nucleophilic substitution, while the (3-chloroprop-1-enyl) group offers opportunities for oxidation and reduction reactions.

Properties

IUPAC Name

1-bromo-4-[(E)-3-chloroprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H,7H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYBPNFKLPDFBX-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546650
Record name 1-Bromo-4-[(1E)-3-chloroprop-1-en-1-yl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104293-07-4
Record name 1-Bromo-4-[(1E)-3-chloroprop-1-en-1-yl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-(3-chloroprop-1-enyl)-4-bromobenzene
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